

Early In Vitro Studies of JKE-1716: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early in vitro studies of **JKE-1716**, a novel small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). **JKE-1716** has been identified as a potent inducer of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document summarizes the key findings related to its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action

JKE-1716 is classified as a potent and selective class II ferroptosis inducer.[1][2] Its primary mechanism of action is the covalent inhibition of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[3][4] **JKE-1716** contains a nitrolic acid moiety that, within the cellular environment, is believed to generate a nitrile oxide electrophile.[5][6] This reactive species then covalently targets the selenocysteine residue within the active site of GPX4, leading to its inactivation.[1][6][7] The inhibition of GPX4 disrupts the cellular defense against lipid peroxidation, resulting in the accumulation of lipid reactive oxygen species and subsequent execution of ferroptotic cell death.[1][8]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data from early in vitro studies of **JKE-1716** and related compounds.



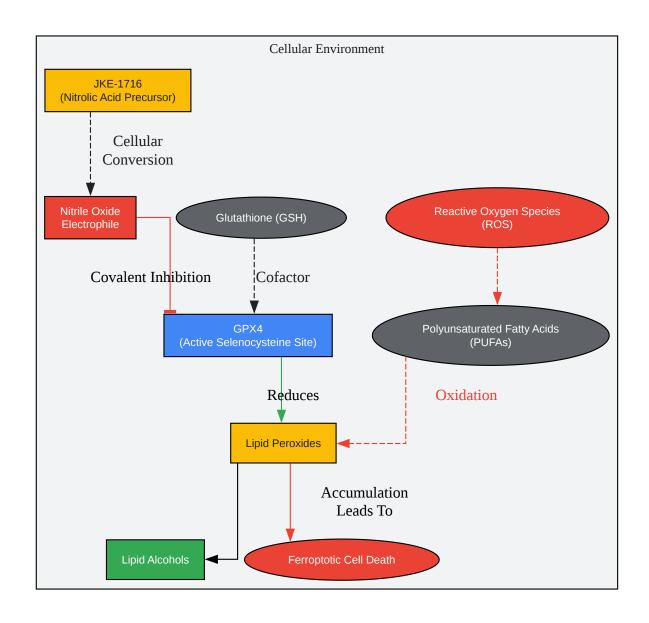
Table 1: Cell Viability and Activity Data

Compound	Cell Line	Assay Type	Concentrati on	Duration	Observed Effect
JKE-1716	LOX-IMVI	Cell Viability	0-100 nM	72 hours	Inhibition of cell viability[3]
JKE-1716	LOX-IMVI	GPX4 Pulldown	10 μΜ	30 minutes	Prevents GPX4 pulldown by ML162-yne[9] [10]
JKE-1716 vs. Inactive Nitroalkane 50	LOX-IMVI	Cell Viability	Not specified	Not specified	JKE-1716 shows potent cell killing, while the inactive precursor does not[9] [10]
JKE-1708 (related nitrolic acid)	LOX-IMVI	CETSA	10 μΜ	1 hour	Thermal stabilization of GPX4[10]

Signaling Pathway

JKE-1716 directly targets the GPX4-mediated ferroptosis suppression pathway. By inhibiting GPX4, it allows for the unchecked accumulation of lipid peroxides, a critical step in the execution of ferroptosis.





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Caption: Mechanism of JKE-1716-induced ferroptosis.

Experimental Protocols



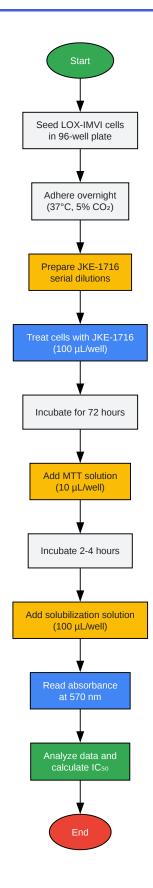
Detailed methodologies for the key experiments are provided below. These protocols are based on published information and standard laboratory procedures.

Cell Viability Assay

This protocol is adapted for determining the effect of **JKE-1716** on the viability of LOX-IMVI cells.

- Cell Seeding: Seed LOX-IMVI melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
 Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a stock solution of JKE-1716 in DMSO. Create a serial dilution of JKE-1716 in the cell culture medium to achieve the desired final concentrations (e.g., 0-100 nM).
- Treatment: Remove the overnight culture medium from the cells and replace it with 100 μL of the medium containing the various concentrations of **JKE-1716**. Include a vehicle control (DMSO) and a positive control (e.g., another known ferroptosis inducer).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment (MTT Assay Example):
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C.
 - \circ Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Incubate overnight at 37°C to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the
 percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀
 value.





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Caption: Workflow for the cell viability assay.

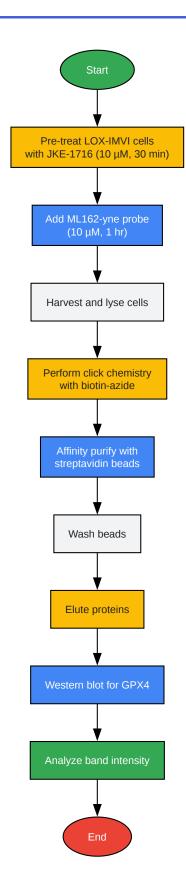


GPX4 Pulldown Assay

This protocol describes a competitive pulldown assay to confirm the engagement of **JKE-1716** with GPX4.

- Cell Culture and Treatment: Culture LOX-IMVI cells to 70-80% confluency. Pre-treat the cells with 10 μM JKE-1716 or vehicle (DMSO) for 30 minutes at 37°C.
- Probe Incubation: Add an alkyne-tagged GPX4 probe, such as ML162-yne, to the cells at a final concentration of 10 μM and incubate for 1 hour at 37°C.
- Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the click reaction between the alkyne probe and the biotin-azide.
- Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GPX4.
- Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the GPX4 band. A reduced band intensity in the JKE-1716 pre-treated sample indicates target engagement.





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Caption: Workflow for the competitive GPX4 pulldown assay.



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